molecular formula C11H20O2 B1614866 3-Methyloct-1-en-3-yl acetate CAS No. 66008-66-0

3-Methyloct-1-en-3-yl acetate

Cat. No.: B1614866
CAS No.: 66008-66-0
M. Wt: 184.27 g/mol
InChI Key: XQORIFSEERBMJT-UHFFFAOYSA-N
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Description

Contextualization within Branched Unsaturated Acetate (B1210297) Esters

3-Methyloct-1-en-3-yl acetate belongs to the broad class of branched unsaturated acetate esters. Esters are characterized by their RCOOR' functional group, which consists of a carbonyl group (C=O) adjacent to an ether-like linkage (C-O-C). solubilityofthings.com The physical and chemical properties of these esters are significantly influenced by the structure of their hydrocarbon chains. solubilityofthings.com

Factors such as chain length, the degree of unsaturation (the presence of double or triple bonds), and branching in the hydrocarbon chain affect properties like boiling point, viscosity, solubility, and chemical stability. solubilityofthings.comresearchgate.net

Branching : The presence of branched chains, such as the methyl group at the C3 position in this compound, can influence physical properties. For instance, branching has been shown to significantly affect the crystallization temperature of esters. researchgate.net Furthermore, highly branched ester structures can act as a physical barrier, blocking water from accessing the ester linkage and thus increasing the compound's hydrolytic stability. aston-chemicals.com

Unsaturation : The vinyl group (a carbon-carbon double bond) in this compound makes it an unsaturated ester. The presence of a double bond can influence viscosity and provides a site for further chemical reactions. researchgate.net

Solubility : Esters with shorter hydrocarbon chains tend to be more soluble in water. As the carbon chain length increases, the hydrophobic nature of the hydrocarbon portion dominates, leading to lower water solubility. solubilityofthings.com Branched-chain esters, in particular, often exhibit a significant reduction in water solubility compared to their linear counterparts. nih.gov

This combination of features places this compound within a class of compounds with diverse applications, including as perfuming agents and as versatile intermediates in organic synthesis. thegoodscentscompany.comaston-chemicals.com

Significance of the this compound Structural Motif in Organic Chemistry

The structural motif of this compound is significant due to the presence of a tertiary allylic acetate. This functionality is a key feature that dictates its reactivity and potential applications in synthetic organic chemistry. The tertiary nature of the alcohol precursor (3-methyloct-1-en-3-ol) and the adjacent vinyl group create a sterically hindered yet reactive center. nih.gov

The synthesis of such motifs often involves multi-step procedures. A general approach includes the formation of a homoallylic alcohol followed by an esterification step. rsc.org For example, a related compound, 3-mercapto-3-methyloct-1-yl acetate, is synthesized from 3-methyloct-2-enal, indicating that α,β-unsaturated aldehydes are potential starting materials for this class of compounds. google.com The synthesis of complex, structurally related esters often requires carefully planned routes to control stereochemistry and yield. nih.gov

The key structural elements and their significance are:

Tertiary Acetate Group : This group can be hydrolyzed under acidic or basic conditions to yield the corresponding tertiary alcohol and acetic acid. aston-chemicals.com This reaction is fundamental to its role as a protecting group or as a precursor in synthesis.

Vinyl Group (C=C) : The double bond is a site for a wide range of chemical transformations. It can undergo addition reactions, oxidation, and, notably, olefin metathesis, a powerful tool in modern organic synthesis for forming new carbon-carbon bonds. researchgate.net

Chiral Center : The carbon atom at the C3 position is a chiral center, meaning this compound can exist as two distinct enantiomers. This chirality is crucial in applications where stereochemistry is important, such as in the synthesis of bioactive molecules or in fragrances where different enantiomers can have different scents.

Overview of Current Research Trajectories Involving this compound

Current research involving this compound and related branched unsaturated esters spans several fields, from materials and fragrance science to atmospheric chemistry.

One significant area of application for this compound is in the fragrance industry, where it is used as a perfuming agent. thegoodscentscompany.com Research in this domain often involves the synthesis and characterization of new ester compounds to create novel scents. google.com

In the field of synthetic chemistry, research is ongoing to develop efficient catalytic systems for reactions involving unsaturated esters. For example, the metathesis of unsaturated esters using organometallic catalysts is a key trend, particularly for converting biobased feedstocks into valuable chemicals. researchgate.net The structural motif of this compound makes it a potential substrate for such transformative reactions.

Furthermore, the environmental fate of volatile acetate esters is a subject of current investigation. Studies on the gas-phase kinetics and reaction mechanisms of unsaturated acetates with atmospheric oxidants (like O₃, OH, and NO₃) are crucial for understanding their impact on atmospheric chemistry, including the formation of secondary organic aerosols. researchgate.net While specific data for this compound may not be widely published, the research on analogous unsaturated esters provides insight into its likely atmospheric behavior. researchgate.net

Finally, there is a growing interest in the microbial synthesis of branched-chain esters from organic waste. nih.gov This biotechnological approach aims to produce high-value esters for use as flavors, fragrances, or biofuels, offering a sustainable alternative to traditional chemical synthesis. nih.gov

Table 2: List of Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula
This compound 66008-66-0 C₁₁H₂₀O₂
3-methyloct-1-en-3-ol (B15343702) 3391-87-5 C₉H₁₈O
Acetic acid 64-19-7 C₂H₄O₂
3-mercapto-3-methyloct-1-yl acetate 59935-43-0 C₁₁H₂₂O₂S
3-methyloct-2-enal 56423-40-6 C₉H₁₆O
Geranyl acetate 105-87-3 C₁₂H₂₀O₂
Citronellol 106-22-9 C₁₀H₂₀O
Linalool 78-70-6 C₁₀H₁₈O
Linalyl acetate 115-95-7 C₁₂H₂₀O₂

Properties

CAS No.

66008-66-0

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

3-methyloct-1-en-3-yl acetate

InChI

InChI=1S/C11H20O2/c1-5-7-8-9-11(4,6-2)13-10(3)12/h6H,2,5,7-9H2,1,3-4H3

InChI Key

XQORIFSEERBMJT-UHFFFAOYSA-N

SMILES

CCCCCC(C)(C=C)OC(=O)C

Canonical SMILES

CCCCCC(C)(C=C)OC(=O)C

Other CAS No.

66008-66-0

Origin of Product

United States

Structural Elucidation and Stereochemical Characterization of 3 Methyloct 1 En 3 Yl Acetate

Advanced Spectroscopic Methodologies for Structural Assignment

The definitive assignment of the structure of 3-methyloct-1-en-3-yl acetate (B1210297) is achieved through a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecular framework, from the connectivity of atoms to the nature of functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to provide key information about the different proton environments within the molecule. The vinyl protons (=CH₂) at the C1 position would appear as distinct signals in the olefinic region (typically δ 5-6 ppm), likely as a doublet of doublets due to geminal and vicinal coupling. The proton at C2 (-CH=) would also resonate in this region, exhibiting coupling to the C1 protons. The methyl group at C3 would appear as a singlet in the aliphatic region (around δ 1.2-1.5 ppm). The protons of the acetate methyl group would also be a singlet, but further downfield (around δ 2.0 ppm) due to the deshielding effect of the adjacent carbonyl group. The methylene (B1212753) and methyl protons of the octyl chain would exhibit complex splitting patterns in the upfield region (δ 0.8-1.6 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbon of the carbonyl group in the acetate moiety is expected to have a chemical shift in the range of δ 170 ppm. The quaternary carbon at C3, bonded to the oxygen, a methyl group, and the vinyl group, would appear around δ 80-90 ppm. The olefinic carbons (C1 and C2) would resonate in the region of δ 110-145 ppm. The carbons of the methyl group at C3 and the acetate methyl group would have distinct signals in the aliphatic region, as would the carbons of the n-pentyl chain. nih.gov

Detailed two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the molecule.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For 3-methyloct-1-en-3-yl acetate (C₁₁H₂₀O₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (184.28 g/mol ). alfa-chemistry.com High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by distinguishing its exact mass from other compounds with the same nominal mass.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several characteristic pathways for an acetate ester. A prominent fragmentation pathway for esters is the loss of the acyl group as an acylium ion or the loss of the alkoxy group. For this compound, this would involve the formation of a fragment ion corresponding to the acetyl cation [CH₃CO]⁺ at m/z 43, which is often the base peak in the mass spectra of acetates. nih.govdocbrown.info Another significant fragmentation would be the loss of acetic acid (CH₃COOH) from the molecular ion, resulting in an [M - 60]⁺ peak. The cleavage of the C-O bond can also lead to the formation of a carbocation corresponding to the 3-methyloct-1-en-3-yl moiety. Further fragmentation of the octenyl side chain would produce a series of smaller fragment ions.

Fragment Ion Proposed Structure m/z (Mass-to-Charge Ratio)
[C₁₁H₂₀O₂]⁺Molecular Ion184
[C₉H₁₇]⁺[M - OCOCH₃]⁺125
[C₂H₃O]⁺[CH₃CO]⁺43

This table represents predicted fragmentation patterns based on the principles of mass spectrometry.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit several characteristic absorption bands. A strong, sharp absorption peak is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. google.comspectrabase.com The C-O stretching vibrations of the ester would likely appear as two bands in the region of 1250-1000 cm⁻¹. The presence of the vinyl group would be indicated by C=C stretching vibrations around 1640-1680 cm⁻¹ and =C-H stretching vibrations above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and methylene groups in the octyl chain and the acetate methyl group would be observed in the region of 2850-2960 cm⁻¹.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
C=O (Ester)Stretch1735-1750
C-O (Ester)Stretch1250-1000
C=C (Alkene)Stretch1640-1680
=C-H (Alkene)Stretch>3000
C-H (Alkane)Stretch2850-2960

This table presents the expected IR absorption bands for the key functional groups in this compound.

Chirality and Stereoisomerism of this compound

The presence of a stereocenter at the C3 position makes this compound a chiral molecule. This chirality gives rise to the existence of stereoisomers, which have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.

The C3 carbon of this compound is bonded to four different groups: a methyl group, a vinyl group, an n-pentyl group, and an acetate group. This makes C3 a chiral center, leading to the existence of two enantiomers: (R)-3-methyloct-1-en-3-yl acetate and (S)-3-methyloct-1-en-3-yl acetate. Enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties, except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.

If additional stereocenters were present in the molecule, diastereomers would also be possible. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. However, for this compound, only enantiomers are possible unless the synthesis introduces other chiral elements.

The separation of enantiomers and the determination of the enantiomeric excess (ee) of a chiral compound are critical in many applications, particularly in the fields of pharmaceuticals and fragrance chemistry.

Chiral Chromatography: The most common methods for separating enantiomers are chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC). These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. For volatile compounds like this compound, chiral GC is often the method of choice. mdpi.comgcms.cz The selection of the appropriate chiral column, often based on derivatized cyclodextrins, is crucial for achieving baseline separation of the enantiomers. gcms.cz

Enantiomeric Excess (ee) Determination: Once the enantiomers are separated by chiral chromatography, the enantiomeric excess can be determined by comparing the peak areas of the two enantiomers in the chromatogram. The enantiomeric excess is a measure of the purity of a chiral sample and is calculated as:

ee (%) = [([R] - [S]) / ([R] + [S])] x 100

where [R] and [S] are the concentrations or peak areas of the R- and S-enantiomers, respectively.

In addition to chromatographic methods, NMR spectroscopy using chiral shift reagents or chiral solvating agents can also be employed to determine the enantiomeric excess. These chiral auxiliaries interact with the enantiomers to form diastereomeric complexes that have different NMR spectra, allowing for the quantification of each enantiomer.

Synthetic Methodologies and Derivatization Strategies for 3 Methyloct 1 En 3 Yl Acetate

Chemical Synthesis Approaches to 3-Methyloct-1-en-3-yl acetate (B1210297)

The creation of 3-methyloct-1-en-3-yl acetate is centered on the effective synthesis of its precursor alcohol and a subsequent, carefully chosen esterification method.

On a laboratory scale, the synthesis of this compound is typically achieved through a two-step sequence: the formation of 3-methyloct-1-en-3-ol (B15343702) followed by its acetylation.

The precursor alcohol is commonly synthesized via a Grignard reaction. This involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with a suitable ketone, in this case, 2-octanone (B155638) (methyl hexyl ketone). The nucleophilic vinyl group attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a magnesium alkoxide intermediate. Subsequent aqueous acidic workup protonates the alkoxide to yield the tertiary alcohol, 3-methyloct-1-en-3-ol.

The subsequent acetylation of the sterically hindered tertiary alcohol requires specific and often non-standard conditions to avoid dehydration or other side reactions. Traditional Fischer esterification (using a carboxylic acid and a strong acid catalyst) is often ineffective for tertiary alcohols. More effective methods include:

Use of Acetic Anhydride with a Catalyst: While pyridine (B92270) is a common catalyst for acetylations, its effectiveness with tertiary alcohols can be limited. More potent catalysts or alternative methods are often necessary.

Boron Trifluoride Etherate Catalysis: A rapid and high-yielding method for the acetylation of alcohols, including tertiary ones, involves the use of boron trifluoride etherate (BF₃·OEt₂) with acetic anhydride. This approach can achieve complete acetylation at room temperature in a very short time.

Samarium(II) Iodide or Titanocene (B72419) Dichloride Mediated Acylation: For particularly sensitive substrates, milder, metal-mediated methods can be employed. For instance, a catalytic amount of a samarium complex can facilitate the acylation of tertiary alcohols with isopropenyl acetate. nih.gov Another approach involves a titanium(III) species generated from titanocene dichloride and a reducing agent to promote the acylation. nih.gov

A representative laboratory synthesis is outlined in the table below:

StepReactionReagents and ConditionsProduct
1Grignard Reaction2-octanone, vinylmagnesium bromide in THF, followed by aqueous acid workup3-Methyloct-1-en-3-ol
2Acetylation3-Methyloct-1-en-3-ol, acetic anhydride, BF₃·OEt₂, CH₂Cl₂This compound

The synthesis of 3-methyloct-1-en-3-ol via the Grignard reaction with 2-octanone creates a chiral center at the C3 position. Achieving stereoselectivity in this reaction is a significant challenge in organic synthesis. The addition of a Grignard reagent to a prochiral ketone without a chiral auxiliary typically results in a racemic mixture of the two enantiomers of the alcohol.

However, the development of asymmetric Grignard addition reactions offers a pathway to enantioenriched tertiary alcohols. nih.govresearchgate.netrsc.org This is often achieved by the use of a chiral ligand that coordinates to the magnesium atom of the Grignard reagent, thereby creating a chiral environment that directs the nucleophilic attack to one face of the ketone. nih.govresearchgate.netrsc.org A variety of chiral ligands, such as those derived from 1,2-diaminocyclohexane (DACH), have been developed to facilitate the highly enantioselective addition of organomagnesium reagents to ketones. nih.govrsc.org By employing such a chiral ligand system in the Grignard reaction, it is possible to synthesize enantioenriched (R)- or (S)-3-methyloct-1-en-3-ol, which can then be acetylated to the corresponding enantioenriched this compound.

Direct catalytic methods for the one-step introduction of the entire 3-methyloct-1-en-3-yl moiety are not well-established. Such a transformation would require a complex cascade of bond-forming events. However, related catalytic processes can be considered for the synthesis of the core structure. For instance, modern catalytic methods for allylic C-H functionalization, often employing transition metals like rhodium or iridium, could theoretically be adapted to build complexity around an octene backbone, but this remains a speculative approach for this specific target.

No specific examples of photocatalytic defluoroprenylation leading to structures directly analogous to this compound have been found in the reviewed literature.

The primary and most critical precursor for the synthesis of this compound is the tertiary alcohol, 3-methyloct-1-en-3-ol. The most direct and widely used method for its synthesis is the Grignard reaction, as detailed previously.

Key Precursors and Intermediates:

Compound NameStructureRole in Synthesis
2-OctanoneCH₃(CH₂)₅C(O)CH₃Ketone starting material
Vinylmagnesium bromideCH₂=CHMgBrGrignard reagent (vinyl nucleophile)
3-Methyloct-1-en-3-olCH₃(CH₂)₄C(OH)(CH₃)CH=CH₂Tertiary alcohol precursor to the final acetate

The reaction conditions for the Grignard synthesis must be strictly anhydrous, as Grignard reagents are highly reactive towards water and other protic solvents. Diethyl ether or tetrahydrofuran (B95107) (THF) are common solvents for these reactions.

Industrial Production and Scale-Up Considerations for this compound

The industrial production of this compound would necessitate careful consideration of the scalability, safety, and cost-effectiveness of the laboratory methods.

The use of Grignard reagents on an industrial scale presents challenges related to the handling of highly reactive and moisture-sensitive materials, as well as the exothermic nature of the reaction. Flow chemistry is increasingly being explored as a safer and more efficient alternative to batch processing for Grignard reactions, offering better control over reaction temperature and mixing.

For the esterification of the tertiary alcohol, a key consideration for industrial scale-up is the catalyst. While reagents like BF₃·OEt₂ are effective, their corrosive nature and the need for stoichiometric amounts can be problematic. A patent for the selective esterification of tertiary alcohols using a reusable solid catalyst, such as halides of indium, gallium, zinc, or iron, suggests a potential avenue for a more sustainable and cost-effective industrial process. researchgate.net Such solid catalysts can be easily separated from the reaction mixture and reused, reducing waste and simplifying purification.

Large-scale synthesis of 3-methyloct-1-en-3-ol, potentially in a continuous flow reactor.

Purification of the alcohol.

Esterification using a robust and recyclable catalyst.

Purification of the final product, this compound, likely through distillation.

Derivatization and Functionalization of this compound

This compound possesses two primary sites for further chemical modification: the vinyl group and the acetate group.

The vinyl group (C=C double bond) can undergo a variety of electrophilic addition reactions. For example, hydrogenation would yield the saturated analogue, 3-methyloctan-3-yl acetate. Halogenation with reagents like bromine would lead to the corresponding dibromo derivative. Epoxidation of the double bond would form an oxirane ring, which could be further functionalized.

The acetate group can be hydrolyzed under acidic or basic conditions to regenerate the parent alcohol, 3-methyloct-1-en-3-ol. This de-protection could be a step in a synthetic sequence where the hydroxyl group needed to be temporarily masked. Transesterification reactions could also be employed to replace the acetate with other ester groups, potentially modifying the compound's physical and sensory properties.

Chemical Modifications of the Acetate Functional Group

The acetate group in this compound is a versatile handle for chemical modification. Standard ester manipulations can be employed to generate derivatives with altered steric and electronic properties, which is a common strategy in developing analogues for structure-activity relationship (SAR) studies.

One of the most fundamental transformations is the hydrolysis of the acetate ester to yield the parent tertiary alcohol, 3-methyloct-1-en-3-ol. This reaction can be catalyzed by either acid or base and provides the precursor for re-esterification with a wide variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides). This approach allows for the systematic variation of the ester group to probe its influence on biological activity. For instance, replacing the acetate with bulkier esters (e.g., pivaloate) or esters with different electronic properties (e.g., trifluoroacetate) can provide insight into the steric and electronic requirements of a potential binding site.

Another key modification is transesterification , where the acetyl group is directly exchanged for another acyl group. This can be achieved under acidic or basic conditions in the presence of an excess of a different alcohol, or through enzyme-catalyzed processes for greater selectivity.

The following table outlines potential modifications of the acetate functional group and the expected products.

Starting MaterialReagents and ConditionsProductPurpose of Modification
This compound1. NaOH, H₂O/EtOH (hydrolysis) 2. R-COCl, Pyridine (esterification)3-Methyloct-1-en-3-yl carboxylateIntroduce various R groups to probe steric and electronic effects.
This compoundR-OH, Acid or Base catalystThis compound (equilibrium) and R-acetateTransesterification (less direct for derivatization).
3-Methyloct-1-en-3-ol(RCO)₂O, DMAP3-Methyloct-1-en-3-yl carboxylateSynthesis of various esters from the parent alcohol.

Transformations of the Alkene and Alkyl Chain Moieties

The vinyl group and the pentyl chain of this compound offer numerous possibilities for structural modification to explore how changes in the molecule's shape and functionality affect its activity.

Alkene Transformations: The terminal double bond is a key site for derivatization.

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ over Pd/C) would selectively reduce the double bond to yield 3-methyloctan-3-yl acetate, allowing for an assessment of the alkene's importance for biological activity.

Epoxidation: Treatment with a peroxy acid like m-CPBA would form the corresponding epoxide. This introduces a polar, reactive three-membered ring, which can be opened by various nucleophiles to generate a range of 1,2-difunctionalized analogues.

Hydroboration-Oxidation: This two-step procedure would lead to the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol at the terminal position. This introduces a new hydrophilic group distant from the acetate.

Heck Coupling: As a terminal alkene, the vinyl group could potentially participate in palladium-catalyzed Heck reactions to couple with aryl or vinyl halides, thereby introducing larger, rigid substituents.

Allylic Substitution: Tertiary allylic acetates can undergo palladium-catalyzed allylic substitution reactions. These reactions often proceed with allylic transposition, meaning a nucleophile would attack the terminal carbon of the vinyl group, leading to a shift of the double bond and expulsion of the acetate. This would fundamentally rearrange the carbon skeleton. acs.orgorganic-chemistry.org

Alkyl Chain Transformations: While the saturated pentyl chain is less reactive, modifications are still feasible.

Radical Halogenation: Free-radical halogenation (e.g., with NBS or Br₂ under UV light) could introduce a bromine atom at various positions along the chain, although this process typically lacks high regioselectivity. These halogenated derivatives could then be used in further coupling or substitution reactions.

Synthesis from Precursors: A more controlled approach involves synthesizing analogues from modified starting materials. For example, using different Grignard reagents in the initial synthesis of the parent alcohol (e.g., butylmagnesium bromide instead of pentylmagnesium bromide) would lead to analogues with shorter or branched alkyl chains.

The following table summarizes some potential transformations of the alkene and alkyl chain.

MoietyReactionReagentsPotential Product(s)
AlkeneHydrogenationH₂, Pd/C3-Methyloctan-3-yl acetate
AlkeneEpoxidationm-CPBA3-(2,3-epoxypropyl)-3-methyloctan-3-yl acetate
AlkeneHydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOH3-(3-hydroxypropyl)-3-methyloctan-3-yl acetate
AlkenePalladium-Catalyzed CouplingAr-X, Pd catalyst, Base1-Aryl-3-methyl-1-octen-3-yl acetate (via allylic transposition) acs.orgorganic-chemistry.org
Alkyl ChainSynthesis from modified precursorVinylmagnesium bromide + 2-heptanone3-Methylhept-1-en-3-yl acetate (after acetylation)

Synthesis of Structurally Modified Analogues for Structure-Activity Relationship Studies

A systematic SAR study would involve the synthesis of analogues where specific parts of the this compound molecule are altered to determine their contribution to a given biological effect. Based on the chemistry described above, a library of analogues could be generated.

The core strategy would likely revolve around the synthesis of the tertiary allylic alcohol precursor, 3-methyloct-1-en-3-ol, which can be synthesized via the Grignard reaction between vinylmagnesium bromide and 2-octanone. This precursor is the key intermediate for many derivatization pathways.

Key Classes of Analogues for SAR Studies:

Ester Analogues: As detailed in 3.3.1, hydrolysis of the acetate followed by re-esterification with a library of carboxylic acids would probe the importance of the ester group.

Alkyl Chain Analogues: Synthesizing the tertiary alcohol precursor using a range of ketones (e.g., 2-heptanone, 2-nonanone, 4-methyl-2-octanone) would produce analogues with varying alkyl chain length and branching.

Alkene Modification Analogues: As described in 3.3.2, hydrogenation, epoxidation, or dihydroxylation of the vinyl group would create analogues to test the role of the double bond.

Stereochemical Analogues: The tertiary carbon atom is a stereocenter. Enantioselective synthesis or chiral separation of the (R)- and (S)-enantiomers of 3-methyloct-1-en-3-ol would be crucial, as stereochemistry often plays a critical role in biological activity.

The following table presents a hypothetical matrix for an SAR study based on these modification strategies.

Analogue No.R Group (Ester)Alkyl ChainAlkene MoietyStereochemistryRationale
Parent Acetyln-PentylVinylRacemicBaseline compound
A-1 H (Alcohol)n-PentylVinylRacemicAssess necessity of ester for activity.
A-2 Propionyln-PentylVinylRacemicEvaluate effect of slightly larger ester.
A-3 Trifluoroacetyln-PentylVinylRacemicProbe electronic effects of the ester.
B-1 Acetyln-ButylVinylRacemicTest effect of shorter alkyl chain.
B-2 Acetyln-HexylVinylRacemicTest effect of longer alkyl chain.
C-1 Acetyln-PentylEthylRacemicDetermine if unsaturation is required.
C-2 Acetyln-Pentyl2,3-dihydroxypropylRacemicIntroduce polarity at the terminus.
D-1 Acetyln-PentylVinyl(R)-enantiomerInvestigate stereochemical preference.
D-2 Acetyln-PentylVinyl(S)-enantiomerInvestigate stereochemical preference.

By synthesizing and evaluating these and other systematically varied analogues, a comprehensive understanding of the structural requirements for the activity of this compound could be developed. Such studies are fundamental in fields like medicinal chemistry and fragrance science. nih.gov

Analytical Methodologies for the Detection and Quantification of 3 Methyloct 1 En 3 Yl Acetate in Complex Matrices

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of individual components from a mixture. For a volatile compound like 3-Methyloct-1-en-3-yl acetate (B1210297), gas chromatography is the most suitable approach, while high-performance liquid chromatography may have limited applications.

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone for the analysis of volatile and semi-volatile compounds and is ideally suited for the identification and quantification of 3-Methyloct-1-en-3-yl acetate. massbank.jp In this technique, the volatile compounds are separated in a gas chromatograph and then detected by a mass spectrometer, which provides information about the mass-to-charge ratio of the ions, allowing for structural elucidation.

The selection of the GC column is critical for achieving good separation. A non-polar or medium-polar column is typically used for the analysis of terpene acetates. The oven temperature program is optimized to ensure the separation of this compound from other volatile components in the sample. The mass spectrometer is typically operated in electron ionization (EI) mode, which generates a characteristic fragmentation pattern that can be used for compound identification by comparing it to mass spectral libraries. For instance, the analysis of essential oils containing compounds like linalyl acetate, which is structurally similar to this compound, often employs GC-MS with specific temperature programs to achieve separation. cabidigitallibrary.orggovst.edu

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound

Parameter Value
GC System Gas Chromatograph coupled to a Mass Spectrometer
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless or Split (e.g., 20:1)
Injector Temperature 250 °C
Oven Program Initial temperature of 50 °C, hold for 2 min, ramp at 5 °C/min to 250 °C, hold for 5 min
MS System Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Ion Source Temp. 230 °C

| Transfer Line Temp. | 280 °C |

High-performance liquid chromatography (HPLC) is generally not the preferred method for the analysis of highly volatile compounds like this compound due to potential issues with sample loss and poor retention on conventional reversed-phase columns. restek.comresearchgate.net HPLC is more commonly applied to the analysis of less volatile or non-volatile compounds. researchgate.net

However, for the analysis of complex matrices where non-volatile fractions might be of interest, HPLC could be employed. A reversed-phase C18 column with a mobile phase consisting of a high percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) and water would be a potential starting point. Detection could be achieved using a UV detector if the analyte possesses a chromophore, or more universally with a mass spectrometer (LC-MS). The analysis of terpenes by HPLC is challenging, and often requires specific columns and mobile phases to achieve adequate separation. nih.gov

Table 2: Hypothetical HPLC Parameters for Exploratory Analysis of this compound

Parameter Value
HPLC System High-Performance Liquid Chromatograph
Column C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

| Detector | UV-Vis or Mass Spectrometer |

Advanced Mass Spectrometry for Trace Detection and Metabolomic Profiling

For applications requiring higher sensitivity and confirmatory analysis, advanced mass spectrometry techniques are employed.

Table 3: Hypothetical MRM Transitions for this compound

Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Application
[M]+ or [M-CH3COOH]+ Fragment A Fragment B Quantification

Isotopic labeling is a powerful technique for accurate quantification in mass spectrometry. This approach involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass due to the incorporation of isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C). A known amount of the labeled standard is added to the sample at the beginning of the analytical procedure. Since the labeled standard has the same chemical and physical properties as the native analyte, it co-elutes during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. By measuring the ratio of the signal from the native analyte to the labeled standard, accurate quantification can be achieved, as this ratio is independent of sample loss during preparation and variations in instrument response. For this compound, a deuterated or ¹³C-labeled analogue could be synthesized and used as an internal standard. tandfonline.com

Table 4: Hypothetical Isotopic Labeling Strategy for this compound

Labeled Compound Isotope Labeling Position Internal Standard For Detection Method

Sample Preparation and Extraction Protocols from Diverse Matrices

The preparation of the sample is a critical step to isolate this compound from the matrix and concentrate it to a level suitable for analysis. The choice of extraction method depends on the matrix (e.g., plant material, beverage, biological fluid) and the volatility of the analyte.

For volatile compounds like this compound, headspace techniques are often preferred. Headspace solid-phase microextraction (HS-SPME) is a solvent-free method where a coated fiber is exposed to the headspace above the sample. colostate.edu The volatile analytes partition onto the fiber, which is then directly desorbed into the GC injector. The choice of fiber coating is crucial for efficient extraction.

Liquid-liquid extraction (LLE) is another common technique where the sample is extracted with an immiscible organic solvent. doaj.orgmdpi.com The choice of solvent is critical to ensure efficient extraction of the target analyte while minimizing the co-extraction of interfering compounds. Ethyl acetate is a commonly used solvent for the extraction of esters. doaj.org

Table 5: Summary of Sample Preparation and Extraction Protocols

Technique Description Advantages Disadvantages
Headspace Solid-Phase Microextraction (HS-SPME) A coated fiber is exposed to the vapor phase above a sample to adsorb volatile analytes, which are then thermally desorbed into a GC. colostate.edu Solvent-free, simple, sensitive, and can be automated. Fiber lifetime can be limited; matrix effects can influence partitioning.

| Liquid-Liquid Extraction (LLE) | The sample is mixed with an immiscible solvent to partition the analyte into the solvent phase. doaj.org | High recovery can be achieved; applicable to a wide range of matrices. | Requires large volumes of organic solvents; can be time-consuming and labor-intensive. |

Theoretical and Computational Studies on 3 Methyloct 1 En 3 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 3-Methyloct-1-en-3-yl acetate (B1210297), these calculations can reveal key electronic properties that influence its chemical behavior and sensory perception.

Detailed research findings from DFT studies on structurally similar unsaturated tertiary acetates, such as linalyl acetate, can provide a framework for understanding 3-Methyloct-1-en-3-yl acetate. These studies typically involve geometry optimization to find the most stable molecular structure, followed by the calculation of various electronic descriptors.

Key electronic properties that can be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

Electrostatic Potential (ESP) Map: The ESP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an ester, the carbonyl oxygen is expected to be an electron-rich site, while the carbonyl carbon and the hydrogen atoms are electron-poor.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions between filled and vacant orbitals, which stabilize the molecule.

PropertyPredicted ValueSignificance
HOMO Energy~ -9.5 eVRelates to ionization potential and reactivity towards electrophiles.
LUMO Energy~ 1.5 eVRelates to electron affinity and reactivity towards nucleophiles.
HOMO-LUMO Gap~ 11.0 eVIndicates high kinetic stability.
Dipole Moment~ 1.8 DInfluences intermolecular interactions and solubility.

These predicted values suggest that this compound is a kinetically stable molecule with a moderate dipole moment, influencing its physical properties and interactions with olfactory receptors.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to its flexible octyl chain and rotatable ester group, this compound can adopt a multitude of conformations. Molecular Dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of such flexible molecules and to study their interactions with other molecules, such as solvent or receptor binding sites. nih.gov

The study of intermolecular interactions is crucial for understanding the behavior of this compound in different environments. In a solution, the ester group can form hydrogen bonds with protic solvents. In the context of olfaction, understanding the non-covalent interactions between the fragrance molecule and the amino acid residues of an olfactory receptor is key to deciphering the origin of its specific scent. These interactions can include:

Van der Waals interactions: Between the hydrophobic alkyl chain and nonpolar residues.

Hydrogen bonding: Involving the carbonyl oxygen of the ester group.

Pi-alkyl interactions: Between the double bond and aromatic residues.

A representative table summarizing potential intermolecular interactions is provided below.

Interaction TypePotential Interacting Partner (in a receptor)Significance
Van der WaalsLeucine, Isoleucine, ValineAnchor the hydrophobic tail in the binding pocket.
Hydrogen BondSerine, Threonine, TyrosineOrient the ester group within the binding site.
Pi-AlkylPhenylalanine, Tyrosine, TryptophanContribute to the specific binding orientation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction of Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. researchgate.net In the context of fragrance molecules, the "activity" is often the odor threshold or a specific odor character. QSAR studies on homologous series of esters have been successful in predicting their odor properties. escholarship.org

For this compound and its analogues, a QSAR model could be developed to predict their odor intensity or character based on a set of calculated molecular descriptors. These descriptors can be categorized as:

Topological descriptors: Related to the connectivity of atoms.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Related to the charge distribution.

Physicochemical descriptors: Such as logP (lipophilicity).

A typical QSAR study involves the following steps:

Data Set Preparation: A series of structurally related compounds with known odor properties is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that correlates a subset of descriptors with the observed activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

A hypothetical QSAR model for predicting the odor threshold (pOT = -log(Odor Threshold)) of unsaturated acetate esters might take the form of the following equation:

pOT = c₀ + c₁logP + c₂Jurs-WNSA-1 + c₃*RDF035u

Where:

logP is the octanol-water partition coefficient.

Jurs-WNSA-1 is a weighted surface area descriptor.

RDF035u is a radial distribution function descriptor.

c₀, c₁, c₂, c₃ are regression coefficients.

DescriptorCoefficientCorrelationInterpretation
logPPositivePositiveIncreased lipophilicity leads to a lower odor threshold.
Jurs-WNSA-1NegativeNegativeRelates to the solvent-accessible surface area and polarity.
RDF035uPositivePositiveEncodes information about the 3D arrangement of atoms.

Such a model could be used to screen virtual libraries of analogues of this compound to identify new fragrance compounds with desired odor profiles. researchgate.net

Computational Elucidation of Reaction Mechanisms in this compound Synthesis and Transformation

Computational chemistry can be employed to investigate the reaction mechanisms involved in the synthesis and potential transformations of this compound. The most common route for its synthesis is the esterification of the corresponding tertiary alcohol, 3-methyloct-1-en-3-ol (B15343702), with acetic acid or its derivative, typically under acidic conditions.

Theoretical studies can elucidate the detailed reaction pathway, including the structures of transition states and intermediates. For the acid-catalyzed esterification of a tertiary alcohol, the mechanism can proceed through a carbocation intermediate. stackexchange.com However, a competing side reaction is the dehydration of the tertiary alcohol to form alkenes. libretexts.org

Computational modeling can help to understand the factors that favor esterification over dehydration. By calculating the activation energies for both pathways, the reaction conditions can be optimized to maximize the yield of the desired ester.

A simplified representation of the computed energy profile for the competing reactions is shown in the table below.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (Alcohol + Acid)0
2aTransition State (Esterification)ΔG‡ (ester)
2bTransition State (Dehydration)ΔG‡ (dehydration)
3aProducts (Ester + Water)ΔG (ester)
3bProducts (Alkene + Water)ΔG (dehydration)

By comparing the activation energies (ΔG‡), a higher barrier for dehydration would suggest that esterification is the kinetically favored process under specific catalytic conditions. Furthermore, computational studies can explore alternative synthetic routes, such as enzyme-catalyzed esterification, providing insights into the enzyme-substrate interactions that govern the reaction's efficiency and selectivity.

Future Research Directions and Potential Academic Applications of 3 Methyloct 1 En 3 Yl Acetate

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of 3-Methyloct-1-en-3-yl acetate (B1210297), and other tertiary allylic acetates, is an area ripe for the exploration of more efficient and sustainable chemical processes. Traditional methods for the acetylation of tertiary alcohols can be harsh, requiring strong catalysts or excess reagents. researchgate.netmdpi.com Future research could focus on several key areas to improve upon these methods.

One promising avenue is the use of enzymatic catalysis. Lipases, for instance, have been shown to be effective in the synthesis of various esters, including the acetylation of alcohols. nih.govresearchgate.netresearchgate.net Research into the use of specific lipases, such as Candida antarctica lipase (B570770) B (often immobilized as Novozym 435), could lead to highly selective and environmentally benign processes for the synthesis of 3-Methyloct-1-en-3-yl acetate. researchgate.net These enzymatic methods often operate under mild conditions and can be performed in solvent-free systems, which significantly enhances their sustainability profile. researchgate.netrsc.org

Furthermore, the development of novel, non-enzymatic catalysts is another important research direction. This could include the use of solid acid catalysts or metal complexes that can efficiently promote the acetylation of sterically hindered tertiary alcohols under mild conditions. researchgate.net The exploration of catalyst- and solvent-free reaction conditions, potentially using microwave irradiation to accelerate the reaction, could also provide a more sustainable synthetic route. mdpi.com

Given that this compound is a chiral molecule, a significant area of future research will be the development of asymmetric syntheses to produce enantiomerically pure forms of the compound. This could be achieved through the enantioselective addition of a vinyl nucleophile to a ketone precursor or through the kinetic resolution of the racemic alcohol precursor, 3-methyloct-1-en-3-ol (B15343702), using chiral catalysts or enzymes. nih.govnih.govresearchgate.net

Investigation of this compound as a Building Block in Complex Organic Synthesis

The structural features of this compound make it a potentially valuable building block, or synthon, for the construction of more complex molecules, including natural products and pharmaceuticals. nih.govacs.org The presence of a vinyl group and an acetate leaving group on a tertiary carbon center opens up possibilities for a range of chemical transformations.

A key area of investigation would be its use in transition metal-catalyzed cross-coupling reactions, particularly those catalyzed by palladium. beilstein-journals.orgacs.orgrsc.orgnih.gov Allylic acetates are well-known substrates for palladium-catalyzed allylic alkylation reactions, which form new carbon-carbon bonds. acs.orgacs.org Research could explore the reactivity of this compound with various nucleophiles, which would allow for the introduction of its carbon skeleton into a wide array of organic molecules. The stereochemical outcome of such reactions would be of particular interest, especially if enantiomerically enriched forms of the acetate are used. acs.orgacs.org

The vinyl group also offers a handle for further functionalization. For example, it could undergo reactions such as epoxidation, dihydroxylation, or metathesis to introduce new functional groups and build molecular complexity. The tertiary nature of the carbon bearing the acetate group could also be exploited to create sterically hindered, all-carbon quaternary centers, which are important structural motifs in many biologically active molecules. acs.orgacs.org

Future research could also explore the use of this compound as a precursor in the synthesis of natural products. nih.gov Many natural products contain tertiary alcohol or related functionalities, and the carbon skeleton of this compound could potentially be incorporated into larger, more complex structures. nih.gov

Research into its Role in Chemical Ecology and Sustainable Agri-Chemistry

The field of chemical ecology studies the chemical signals that mediate interactions between living organisms. Many of these signals, known as semiochemicals, are volatile organic compounds (VOCs), including a wide variety of esters. nih.govnih.govresearchgate.net Given its structure as a volatile acetate, this compound is a prime candidate for investigation as a semiochemical.

Future research should focus on determining if this compound is produced by plants or insects and what role, if any, it plays in their interactions. For example, it could function as a pheromone for intraspecies communication or as an allelochemical for interspecies communication. syntechresearch.comresearchgate.net It might act as an attractant for pollinators or as a repellent for herbivores. nih.gov Conversely, it could be a component of an insect's pheromone blend, used for mating or aggregation. researchgate.net Research in this area would involve the collection and analysis of volatiles from various plant and insect species, followed by behavioral assays to determine the effect of synthetic this compound on insect behavior.

If this compound is found to have a significant effect on insect behavior, it could have important applications in sustainable agri-chemistry. battelle.org For instance, if it is an insect attractant, it could be used in traps for monitoring or mass trapping of pest insects. syntechresearch.comresearchgate.net If it is a repellent, it could be used to protect crops from herbivory. mdpi.com The use of semiochemicals in pest management is a key component of integrated pest management (IPM) programs, as they are often species-specific and have a lower environmental impact than traditional pesticides. syntechresearch.comresearchgate.net

Development of Analytical Standards and Reference Materials for Related Research

For any of the above research directions to be pursued rigorously, the development of high-quality analytical standards and reference materials for this compound is essential. This is a critical but often overlooked aspect of chemical research.

A primary focus should be on the development of validated analytical methods for the detection and quantification of this compound in various matrices, such as plant tissues, insect extracts, or reaction mixtures. This would likely involve techniques such as gas chromatography-mass spectrometry (GC-MS).

Furthermore, because this compound is chiral, it is crucial to develop enantioselective analytical methods to separate and quantify its individual enantiomers. wikipedia.orgnih.gov This is particularly important for research in chemical ecology, as often only one enantiomer of a chiral semiochemical is biologically active. mdpi.com Chiral gas chromatography is a common technique for this purpose. researchgate.net

The synthesis and certification of pure samples of both the racemate and the individual enantiomers of this compound would be necessary to serve as certified reference materials. These standards are essential for the accurate calibration of analytical instruments and for ensuring the quality and reproducibility of experimental results. expertia.ai The availability of such standards would be a prerequisite for any regulatory consideration if the compound were to be developed for commercial applications in agriculture or other industries. expertia.ai

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.